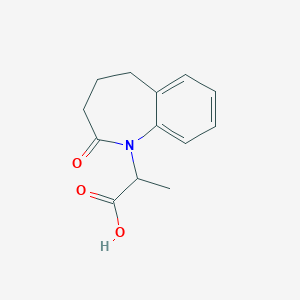

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 2,3,4,5-tetrahydro-1H-1-benzazepin derivatives involves multiple steps, including methylation, cyclization, and rearrangements. Lennon and Proctor (1979) detailed a method to obtain 2, 3, 4, 5-tetrahydro-1, 4-dimethyl-5-oxo-1-benzazepine through methylation and attempted alkylation reactions (Lennon & Proctor, 1979). Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing the versatility of related ring systems (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of benzazepine derivatives has been elucidated through various analyses, including X-ray structural analysis. Soldatenkov et al. (2012) conducted a study revealing the structural characteristics of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives, emphasizing the role of base-induced rearrangements in determining the molecular configuration (Soldatenkov et al., 2012).

Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Activity

Research into the chemistry and biological activity of benzazepines, which are structurally related to 2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid, has shown significant findings. Benzazepines exhibit cytotoxicity towards human leukemia cells, with certain compounds demonstrating higher activity than dopamine. These compounds have also shown the potential to inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump, suggesting their utility in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).

Heterocyclic Chemistry

The exploration of 2,3-Benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, has provided insights into their potential as new medicines against diseases lacking current remedies, such as specific cancer types and bacterial infections resistant to existing treatments (Földesi, Volk, & Milen, 2018).

Environmental Impact

The environmental occurrence, fate, and transformation of benzodiazepines, including their presence in wastewater and the efficiency of water treatment processes in removing these contaminants, have been a focus of study. This research is crucial for understanding the environmental impact of these compounds and developing effective removal strategies to ensure water safety (Kosjek et al., 2012).

Synthetic Applications

Investigations into the synthetic utilities of o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzo(1,5)diazepines highlight the versatility of these compounds in synthesizing various heterocyclic systems with significant biological applications (Ibrahim, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTIVKFWBOWRDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

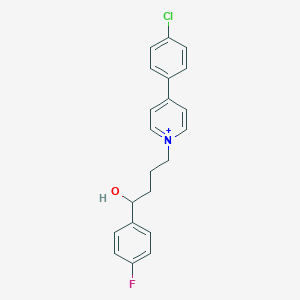

![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)